Triglyme

Overview

Description

Preparation Methods

Triglyme can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve continuous processes to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Triglyme undergoes various chemical reactions, including:

Substitution: This compound can participate in nucleophilic substitution reactions, where the ether groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but can include various ethers, alcohols, and carboxylic acids .

Scientific Research Applications

Chemical Synthesis

Triglyme plays a crucial role in enhancing reaction conditions and yields in organic synthesis.

1.1 Stereodivergent Synthesis

A notable application of this compound is in the stereodivergent pentafluoroethylation of N-sulfinylimines. This method utilizes a KHMDS/triglyme system to encapsulate potassium ions, significantly improving the nucleophilicity and stability of reactive intermediates. The results demonstrate high yields (up to 98%) and excellent diastereoselectivity (>99:1) compared to traditional methods using phosphazene super bases, showcasing this compound's efficiency in promoting complex chemical transformations .

1.2 Nucleophilic Alkoxylation Reactions

In another study, this compound was employed to stabilize short-lived perfluoroalkoxy anions during nucleophilic alkoxylation reactions. This innovative approach facilitated the synthesis of long-chain perfluoroalkyl ethers, which are valuable in various applications, including pharmaceuticals and agrochemicals. The method demonstrated improved yields and reaction efficiencies when this compound was used as a solvent .

Battery Technology

This compound has emerged as a significant component in the development of advanced battery technologies.

2.1 Lithium-Air Batteries

Research indicates that this compound is used in non-aqueous electrolyte solutions for lithium-air batteries, enhancing their performance by improving ionic conductivity and electrochemical stability. A molecular dynamics study highlighted the favorable interactions between lithium salts and this compound, contributing to better discharge capacities and overall battery efficiency .

2.2 Magnesium-Based Batteries

This compound also finds applications in magnesium-based battery systems, where it serves as an electrolyte medium. Its ability to solvate magnesium ions effectively contributes to improved electrochemical properties, making it a potential candidate for next-generation energy storage devices .

Materials Science

The use of this compound extends into materials science, particularly in the development of biodegradable materials.

3.1 Biodegradable Magnesium Alloys

In studies focused on magnesium alloys for biomedical applications, this compound was part of an electrolyte system that enhanced the corrosion resistance of magnesium materials treated with micro-arc oxidation (MAO). This treatment improved mechanical properties and biocompatibility, making these alloys suitable for temporary implants .

Data Tables

Case Studies

- Pentafluoroethylation Study : A systematic investigation demonstrated that using KHMDS/triglyme significantly outperformed traditional methods in terms of yield and selectivity for synthesizing biologically relevant compounds .

- Battery Performance Analysis : A comparative study on lithium-air batteries showed that this compound-based electrolytes resulted in higher discharge capacities compared to conventional solvents, emphasizing its role in enhancing battery performance .

- Corrosion Resistance in Magnesium Alloys : Research on MAO-treated magnesium indicated that incorporating this compound into the electrolyte improved mechanical properties while maintaining biocompatibility, paving the way for clinical applications .

Mechanism of Action

Triglyme exerts its effects primarily through its ability to act as a solvent. It can form complexes with ions and facilitate various chemical reactions by stabilizing reactive intermediates . The molecular targets and pathways involved depend on the specific application but often include interactions with metal ions and organic molecules .

Comparison with Similar Compounds

Triglyme is part of a family of glycol ethers, including monoglyme, diglyme, and tetraglyme . Compared to these compounds, this compound has a higher boiling point and lower volatility, making it more suitable for applications requiring stable solvents . Its unique combination of properties allows it to be used in a broader range of applications compared to its counterparts .

Similar compounds include:

Biological Activity

Triglyme, or triethylene glycol dimethyl ether, is a solvent with diverse applications in chemical processes and biological systems. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological molecules, and relevant case studies.

This compound is a member of the glyme family, characterized by its ether functionality. Its chemical structure allows it to interact with various biological systems, influencing enzyme activity and cellular processes. The primary mechanism of action involves the modulation of protein phosphorylation pathways, particularly through the activation of non-receptor tyrosine kinases like FYN. This kinase plays a crucial role in regulating cell growth, motility, and survival by phosphorylating key proteins involved in these processes .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 134.18 g/mol |

| Boiling Point | 190 °C |

| Solubility | Miscible with water |

Enzyme Activity

Research indicates that this compound can influence enzyme activity, particularly in aqueous solutions. Some studies have reported enhanced enzyme stability and activity when this compound is used as a solvent. For instance, it has been shown to stabilize enzymes involved in metabolic pathways, potentially increasing their efficiency . However, conflicting results exist regarding its effects on specific enzymatic reactions, suggesting that the context of use (e.g., concentration and environmental conditions) significantly impacts outcomes .

Case Study: this compound in Hypergolic Fuels

A notable application of this compound is in the development of hypergolic fuels. A study examined the ignition delay characteristics of this compound-based fuels when combined with hydrogen peroxide. The findings revealed that both temperature and pressure significantly affect ignition delays, highlighting this compound's role in enhancing combustion properties while minimizing toxicity compared to traditional fuels . This application underscores its potential as a safer alternative in energy technologies.

Cytoskeletal Remodeling

This compound has been implicated in cytoskeletal remodeling through its interaction with proteins like beta-catenin (CTNNB1) and delta-catenin (CTNND1). These proteins are essential for maintaining cell structure and facilitating communication between cells . The phosphorylation of these proteins by kinases activated by this compound indicates a pathway through which this compound may influence cellular architecture and dynamics.

Immune Response Modulation

Recent studies have indicated that this compound can modulate immune responses by affecting T-cell signaling pathways. Specifically, it promotes T-cell differentiation and proliferation following receptor stimulation, which could have implications for therapeutic strategies targeting immune-related diseases .

Summary of Findings

The biological activity of this compound encompasses several critical areas:

- Enzyme Stability : Enhances stability and activity in certain enzymatic reactions.

- Cellular Signaling : Modulates key signaling pathways involved in cell growth and immune responses.

- Cytoskeletal Dynamics : Influences cytoskeletal remodeling through phosphorylation mechanisms.

- Energy Applications : Serves as a component in developing safer hypergolic fuels.

Q & A

Q. Basic: How to design molecular dynamics (MD) simulations to investigate ion transport mechanisms in triglyme-based electrolytes?

Methodological Answer:

To model this compound-salt interactions, select a force field parametrized for glymes and alkali metal ions (e.g., OPLS-AA with torsional corrections for ethers). Use software like GROMACS or LAMMPS with periodic boundary conditions and a 1.0 M sodium triflate concentration to mirror experimental setups. Validate the force field by comparing simulated diffusion coefficients and ion-pairing ratios with experimental pulse-field NMR data . Ensure system equilibration (≥10 ns) and production runs (≥50 ns) to capture dynamic properties. Monitor coordination numbers of Na⁺ with this compound oxygen atoms to assess solvation structure accuracy .

Q. Basic: What experimental techniques are suitable for quantifying ion-pairing behavior in this compound electrolytes?

Methodological Answer:

Combine Raman spectroscopy and conductivity measurements:

- Raman : Identify spectral shifts in SO₃⁻ (∼1030 cm⁻¹) to distinguish free ions, contact ion pairs, and aggregates.

- Conductivity : Calculate ionicity (Λ/Λ₀) from molar conductivity (Λ) and compare with ideal solutions. Validate using pulsed-field gradient NMR to measure self-diffusion coefficients of Na⁺ and triflate ions. Cross-reference with MD simulations to resolve ambiguities in speciation (e.g., distinguishing free ions vs. transient pairs) .

Q. Advanced: How to resolve contradictions between simulated and experimental viscosity values in this compound/water mixtures?

Methodological Answer:

Discrepancies often arise from force field limitations in capturing hydrogen-bonding dynamics. Mitigate this by:

Parameter Refinement : Adjust Lennard-Jones and Coulombic terms for this compound-water interactions using ab initio molecular dynamics (AIMD) data.

System Size : Use the OrthoBoXY approach to minimize finite-size effects; simulations with ≥5,000 molecules reduce statistical uncertainty in shear viscosity calculations .

Validation : Compare computed density (target: ±0.5% of 0.990 g cm⁻³) and diffusivity trends (e.g., this compound mobility reduction in water) with experimental benchmarks .

Q. Advanced: Why does this compound exhibit non-linear solvation trends compared to shorter/longer glymes, and how to analyze this computationally?

Methodological Answer:

this compound’s outlier behavior (e.g., higher free-ion fraction) stems from its optimal chain length balancing flexibility and coordination strength. To model this:

- Coordination Analysis : Calculate radial distribution functions (RDFs) between Na⁺ and this compound oxygen atoms across concentrations (0.5–2.0 M).

- Free-Energy Landscapes : Use metadynamics to map Na⁺ migration barriers in this compound vs. tetraglyme.

- Aggregation Detection : Apply cluster analysis to identify [Na(this compound)]⁺ complexes and triflate shuttling dynamics. Results should show this compound’s unique "hopping" mechanism, enhancing conductivity .

Q. Advanced: How to optimize force field parameters for this compound to improve agreement with experimental phase behavior?

Methodological Answer:

Torsional Calibration : Fit dihedral angles to RHF/6-31G* rotational energy profiles for this compound conformers (e.g., gauche vs. anti states) .

Nonbonded Adjustments : Refine partial charges using CHELPG or RESP fitting from quantum mechanical (QM) electrostatic potentials.

Thermodynamic Validation : Simulate pure this compound density (target: 0.976 g cm⁻³) and viscosity (1.75 mPa·s) at 303 K. Use Monte Carlo simulations for liquid-phase properties .

Q. Basic: What statistical methods are recommended for analyzing discrepancies in ion diffusivity data across glymes?

Methodological Answer:

Apply bootstrapping to estimate confidence intervals for diffusion coefficients derived from NMR or MD trajectories. Use ANOVA to compare means across glymes (mono-, di-, tri-, tetra-). For non-normal distributions, employ Kolmogorov-Smirnov tests. Report relative uncertainties (e.g., ±0.38–0.76% for MD self-diffusion coefficients) and justify system-size dependencies .

Q. Advanced: How to design a study correlating this compound’s solvation structure with battery electrolyte performance?

Methodological Answer:

In Situ Characterization : Pair X-ray absorption spectroscopy (XAS) with MD simulations to track Na⁺ coordination changes during cycling.

Electrochemical Testing : Measure ionic conductivity and cycling stability in Na-O₂ cells using this compound-based electrolytes.

Degradation Analysis : Use GC-MS to identify this compound oxidation byproducts (e.g., formates) and correlate with coordination number shifts .

Properties

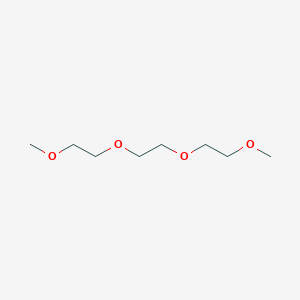

IUPAC Name |

1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNKIDBQEZZDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4, Array | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026224 | |

| Record name | Triethylene glycol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylene glycol dimethyl ether is a clear colorless liquid with a mild ethereal odor. (NTP, 1992), Liquid, Liquid; [Merck Index] Colorless liquid; [ICSC] Hygroscopic; [Alfa Aesar MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5,8,11-Tetraoxadodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992), 216 °C | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

232 °F (NTP, 1992), 111 °C o.c. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Solubility in water: miscible | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.99 at 68 °F (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.99 | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.14 | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.9 mmHg at 68 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, kPa at 20 °C: 0.12 | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

112-49-2 | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triglyme | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglyme | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglyme | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triglyme | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8,11-Tetraoxadodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(2-methoxyethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIGLYME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32YXG88KK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-49 °F (NTP, 1992), -45 °C | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.